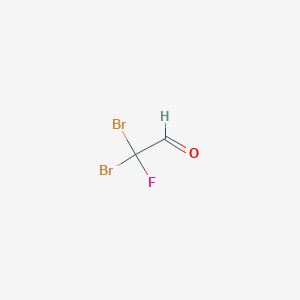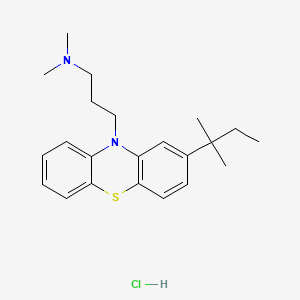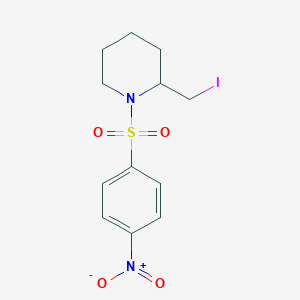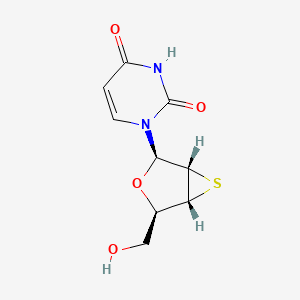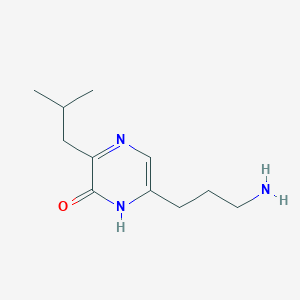
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one is a chemical compound with a unique structure that includes a pyrazinone ring substituted with an aminopropyl group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones.
Substitution Reactions: The aminopropyl and methylpropyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired substitutions occur at the correct positions on the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aminopropyl and methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce amines or alcohols.
Substitution: Can result in a variety of substituted pyrazinone derivatives.
Scientific Research Applications
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
Pyrazinone Derivatives: Compounds with similar pyrazinone structures but different substituents.
Aminopropyl Substituted Compounds: Molecules with aminopropyl groups attached to different core structures.
Methylpropyl Substituted Compounds: Compounds with methylpropyl groups attached to various core structures.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which may offer distinct advantages in its applications.
Properties
CAS No. |
64145-31-9 |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
6-(3-aminopropyl)-3-(2-methylpropyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H19N3O/c1-8(2)6-10-11(15)14-9(7-13-10)4-3-5-12/h7-8H,3-6,12H2,1-2H3,(H,14,15) |
InChI Key |
URLUWMFCMBEPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(NC1=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


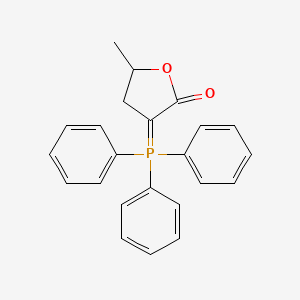
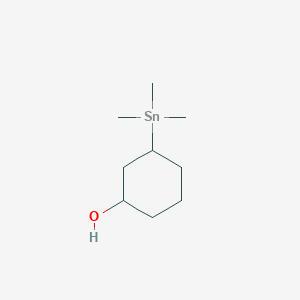
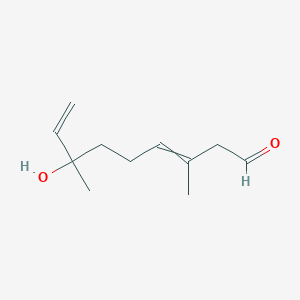
![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)


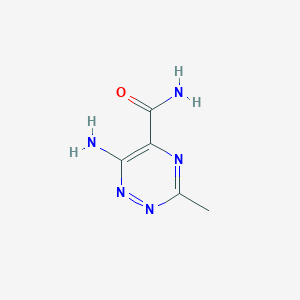
![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
